tert-Butyl di(but-3-en-1-yl)carbamate
Overview
Description
“tert-Butyl di(but-3-en-1-yl)carbamate” is a chemical compound with the CAS Number: 1211531-07-5 and a molecular weight of 225.33 . It is typically stored at room temperature and appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H23NO2 . The InChI code for the compound is 1S/C13H23NO2/c1-6-8-10-14 (11-9-7-2)12 (15)16-13 (3,4)5/h6-7H,1-2,8-11H2,3-5H3 .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown sticky oil to semi-solid .Scientific Research Applications
1. Crystal Structure Analysis
tert-Butyl di(but-3-en-1-yl)carbamate plays a role in the study of isomorphous crystal structures. Baillargeon et al. (2017) found that compounds with a similar structural formula, including tert-butyl carbamate derivatives, exhibit unique bifurcated hydrogen and halogen bonds involving the same carbonyl group. This discovery is significant for understanding molecular interactions in crystallography (Baillargeon et al., 2017).
2. Molecular Assembly and Hydrogen Bonding
In molecular assembly and hydrogen bonding studies, Das et al. (2016) analyzed the nature of interactions in carbamate derivatives, including tert-butyl carbamate. They highlighted the role of these compounds in forming three-dimensional architectures through a combination of various hydrogen bonds (Das et al., 2016).
3. Single Crystal X-Ray Diffraction Studies
Kant et al. (2015) utilized tert-butyl carbamate derivatives for single crystal X-ray diffraction studies. Their research on the compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester contributed to a deeper understanding of molecular conformations and interactions in crystallography (Kant et al., 2015).
4. Applications in Organic Synthesis
Padwa et al. (2003) described the use of tert-butyl carbamate derivatives in organic synthesis, particularly in Diels‐Alder reactions. This application is crucial for the development of new synthetic pathways and compounds in organic chemistry (Padwa et al., 2003).
5. Development of Protease Inhibitors
Ghosh et al. (2017) conducted enantioselective syntheses of tert-butyl carbamate derivatives for developing novel protease inhibitors. Their research demonstrates the pharmaceutical potential of these compounds in drug development (Ghosh et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are known to form a covalent bond with their target, which can lead to changes in the target’s function .
Biochemical Pathways
Carbamates are known to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with targets . .
Properties
IUPAC Name |
tert-butyl N,N-bis(but-3-enyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSUZLSPSGFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC=C)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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